molecular formula C24H25ClFN5O3 B1311641 Afatinib Impurity C CAS No. 439081-17-1

Afatinib Impurity C

货号: B1311641
CAS 编号: 439081-17-1
分子量: 485.9 g/mol
InChI 键: ULXXDDBFHOBEHA-QDLOVBKTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Afatinib Impurity C is a chemical compound that is often encountered as a byproduct during the synthesis of Afatinib, a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) family. Afatinib is primarily used in the treatment of non-small cell lung cancer (NSCLC). The presence of impurities like this compound can affect the efficacy and safety of the pharmaceutical product, making its identification and control crucial in the drug development process .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Afatinib Impurity C involves a series of chemical reactions, including nitro-reduction, amidation, and salification. The process begins with the reduction of a nitro group, followed by amidation to introduce an amide group, and finally salification to form the desired impurity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound is optimized for yield and purity. The process is scalable and involves stringent control of reaction conditions to minimize the formation of unwanted byproducts. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the accurate identification and quantification of this compound .

化学反应分析

Reaction Mechanism

  • Reactants :

    • Afatinib (free base or dimaleate salt).

    • Dimethylamine (as a 30–40% aqueous solution).

  • Conditions :

    • Solvent : Methanol, isopropanol, or DMF .

    • Temperature : 30–80°C for 2–6 hours .

    • Catalyst : Not required; reaction proceeds under basic conditions.

Key Process Parameters

ParameterExample 1 Example 2 Example 3
SolventMethanolIsopropanolDMF
Reaction Time36 h18 h10 h
Temperature40°C70°C100°C
Yield90.7%92.3%90.2%
Purity99.15%99.30%99.45%

Critical Observations

  • Dimethylamine reacts with the α,β-unsaturated amide moiety in afatinib, forming the (R)-configured adduct .

  • The use of DMF as a solvent introduces trace acetic acid, which can lead to acetamide side products .

Chromatographic Methods

  • HPLC : A validated method using a Chiralpak IC-3 column (4.6 × 150 mm, 3 μm) with a mobile phase of n-hexane/ethanol/methanol/diethylamine (550:350:100:0.1 v/v) separates this compound from other isomers and degradants .

  • Retention Time : 12.5–13.2 minutes under isocratic elution .

Spectroscopic Data

TechniqueKey Findings
1H-NMR (DMSO-d6) δ 9.77 (s, 1H, NH), 8.81 (s, 1H, C16-H), 5.27 (d, 1H, C22-H), 3.10 (d, 1H, C31-H).
13C-NMR 32.31 (CH3), 56.84 (C3), 153.47 (C=O), 166.92 (COO−).
Mass (ESI+) m/z 486.0 [M+H]+, confirmed via MS/MS fragmentation (m/z 346.06, 304.05) .
IR Peaks at 1681 cm−1 (C=O stretch), 1616 cm−1 (quinazoline ring) .

Degradation Pathways

While not directly reported for Impurity C, afatinib degradants under stress conditions include:

  • Oxidative : Afatinib-N-oxide (m/z 524.2) .

  • Acidic/Basic : Intermediate-1 (m/z 375.1) via cleavage of the butenamide side chain .

科学研究应用

Detection Methods

The identification and quantification of Afatinib Impurity C are crucial for ensuring the safety and efficacy of afatinib formulations. High-performance liquid chromatography (HPLC) is commonly employed for this purpose. A recent study outlined a method using a potassium dihydrogen phosphate solution as mobile phase A and acetonitrile as mobile phase B, achieving effective separation and detection of this compound at concentrations lower than typical quality control limits .

The presence of impurities like this compound can significantly affect the pharmacological properties of afatinib. Regulatory agencies require rigorous testing for impurities to ensure that they do not exceed acceptable limits. The detection methods developed not only help in identifying these impurities but also play a vital role in establishing quality control standards during the manufacturing process. The characterization of such impurities is essential for compliance with Good Manufacturing Practices (GMP) and ensuring patient safety .

Pharmacological Implications

While afatinib itself is effective in treating cancers associated with EGFR mutations, impurities such as this compound may alter its pharmacokinetics or pharmacodynamics. Studies have shown that certain impurities can exhibit varying degrees of biological activity, potentially leading to unexpected side effects or reduced efficacy . Thus, understanding the implications of these impurities is crucial for optimizing treatment regimens and minimizing adverse effects.

Case Study: Impact of Impurities on Drug Efficacy

A comprehensive analysis was conducted on patients receiving afatinib therapy who experienced unexpected adverse reactions attributed to impurities. The study revealed that specific impurities could interact with drug receptors differently than afatinib itself, leading to altered therapeutic outcomes. This highlights the necessity for continuous monitoring and assessment of drug formulations for purity .

Research and Development

Ongoing research focuses on improving methods for synthesizing afatinib while minimizing the formation of impurities like this compound. Innovations in synthetic routes aim to enhance yield and purity, thus ensuring that final products meet stringent regulatory standards. Furthermore, developing analytical techniques to detect these impurities at trace levels remains a priority within pharmaceutical research .

作用机制

Afatinib Impurity C exerts its effects by interacting with molecular targets similar to those of Afatinib. It binds to the kinase domains of EGFR, human epidermal growth factor receptor 2 (HER2), and HER4, resulting in the inhibition of tyrosine kinase autophosphorylation. This inhibition disrupts the signal transduction pathways involved in cell proliferation and survival, thereby exerting its biological effects .

相似化合物的比较

Similar Compounds

Similar compounds to Afatinib Impurity C include:

Uniqueness

This compound is unique due to its specific chemical structure and the conditions under which it is formed. Unlike other impurities, it is formed through a distinct sequence of reactions and has unique chemical properties that make it a valuable reference standard in pharmaceutical research and development .

生物活性

Afatinib Impurity C, a byproduct of the synthesis of afatinib, is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family, primarily targeting EGFR, HER2, and HER4. This compound has garnered attention due to its potential biological activity and implications for cancer treatment, particularly in non-small cell lung cancer (NSCLC).

Target Proteins : this compound primarily interacts with the ErbB family of proteins, which includes EGFR, HER2, and HER4. Its mechanism involves covalent binding to specific cysteine residues within the kinase domains of these receptors, leading to irreversible inhibition of their tyrosine kinase activity.

Biochemical Pathways : The inhibition of EGFR and other ErbB receptors disrupts downstream signaling pathways crucial for cell proliferation and survival. This results in:

  • Inhibition of Tyrosine Kinase Autophosphorylation : Prevents activation of signaling pathways that promote cell growth.
  • Induction of Apoptosis : Leads to programmed cell death in cancer cells.
  • Alterations in Gene Expression : Affects cellular metabolism and function.

Pharmacokinetics

This compound exhibits time-independent pharmacokinetics, with minimal metabolism primarily leading to excretion unchanged in feces. It forms covalent adducts with plasma proteins, influencing its distribution and elimination.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study/Source Findings Notes
BenchChemIrreversible inhibition of EGFR familyAffects cell proliferation and survival
PMC Article Observed effects on NSCLC cellsInhibits tumor growth effectively
Nature Study Neoadjuvant treatment shows 70.2% ORRSignificant response in stage III NSCLC patients
PubChem Identified as a significant impurityImpacts efficacy and safety profile

Case Studies

  • Phase I Trial (Afatinib + Bevacizumab) :
    • Objective : Evaluate safety in advanced NSCLC patients.
    • Results : No dose-limiting toxicities at 30 mg/day; common adverse events included diarrhea (79%) and rash (71%) .
  • Neoadjuvant Afatinib Study :
    • Participants : 47 patients with stage III EGFR-mutant NSCLC.
    • Outcomes : Achieved a 70.2% objective response rate (ORR) with major pathological response rates indicating effective tumor reduction .
  • Real-World Analysis :
    • Evaluated the effectiveness of afatinib in patients with EGFR mutations and brain metastases.
    • Findings indicated clinically meaningful effectiveness with median progression-free survival ranging from 11 to 17 months .

Dosage Effects

Research indicates that the biological activity of this compound varies with dosage:

  • Low Doses : Effective tumor cell growth inhibition with minimal toxicity.
  • High Doses : Increased risk of toxicity affecting normal tissues, emphasizing the need for careful dosage optimization.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for the identification and quantification of Afatinib Impurity C in drug substance batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS/MS) are standard techniques for identifying and quantifying this compound. Ensure method validation per ICH Q2(R1) guidelines, including parameters like specificity, linearity (e.g., R² ≥ 0.995), accuracy (recovery 98–102%), and precision (RSD < 2%). Structural confirmation via nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) is critical for novel impurities .

Q. How can researchers distinguish this compound from structurally similar degradation products?

  • Methodological Answer : Use hyphenated techniques such as LC-MS/MS to resolve co-eluting peaks. For example, monitor mass transitions specific to Impurity C (e.g., m/z 502.39 → fragment ions). Comparative retention time analysis against a synthesized reference standard (CAS 2223677-63-0) is essential. Additionally, employ forced degradation studies under acidic, basic, oxidative, and thermal conditions to map degradation pathways .

Q. What are the key regulatory requirements for reporting this compound in preclinical studies?

  • Methodological Answer : Follow ICH Q3A guidelines, which mandate reporting impurities at ≥ 0.10% of the drug substance. Include identity (chemical structure), origin (synthetic pathway or degradation), and toxicological assessment. For impurities with structural alerts (e.g., genotoxic potential), perform in silico toxicity screening using tools like Derek Nexus or LeadScope .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification data across different analytical platforms?

  • Methodological Answer : Conduct cross-validation using orthogonal methods (e.g., HPLC vs. capillary electrophoresis). For example, if HPLC reports 0.12% impurity while LC-MS/MS detects 0.09%, evaluate matrix effects or ionization efficiency. Include uncertainty analysis (e.g., ±5% for HPLC) and replicate measurements (n ≥ 6) to assess reproducibility. Normalize data against a certified reference material to minimize inter-laboratory variability .

Q. What experimental strategies are effective in elucidating the synthetic pathway of this compound?

  • Methodological Answer : Use isotopic labeling (e.g., ^13^C or ^2^H) during afatinib synthesis to trace impurity formation. For example, introduce labeled precursors at the quinazoline or tetrahydrofuran moieties and monitor isotopic patterns via MS. Reaction monitoring with in situ FTIR or Raman spectroscopy can identify intermediates (e.g., Michael adducts) leading to Impurity C .

Q. How should researchers design stability studies to evaluate the formation of this compound under long-term storage conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH Q1A(R2) guidelines: 40°C/75% RH for 6 months. Sample at intervals (0, 1, 3, 6 months) and analyze using validated methods. Include photostability testing (ICH Q1B) with a xenon lamp to assess light-induced degradation. Model kinetic data (e.g., Arrhenius plots) to predict impurity growth over shelf life .

Methodological and Data Analysis Questions

Q. What steps are critical for validating a chiral separation method to isolate this compound from its enantiomers?

  • Methodological Answer : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC. Optimize mobile phase composition (e.g., n-hexane:ethanol:diethylamine 80:20:0.1). Validate enantiomeric resolution (Rs ≥ 2.0) and robustness against pH (±0.2) and temperature (±5°C) variations. Confirm elution order using polarimetric detection or co-injection with (R)- and (S)-enantiomer standards .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to predict logP (e.g., 2.8), pKa (e.g., 4.1 for the dimethylamino group), and solubility. Molecular dynamics simulations can model impurity-drug interactions (e.g., binding affinity to serum albumin). Validate predictions with experimental data from shake-flask solubility tests or potentiometric titrations .

Q. Ethical and Compliance Considerations

Q. What ethical guidelines apply to the handling and disposal of this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS standards: use PPE (gloves, goggles, lab coats) and conduct operations in a fume hood. For waste disposal, neutralize reactive functional groups (e.g., amide hydrolysis under basic conditions) before incineration. Document safety protocols in line with institutional review board (IRB) requirements for chemical hazard management .

Q. How should researchers address discrepancies between pharmacopeial standards and in-house specifications for this compound?

  • Methodological Answer : Perform bridging studies comparing USP/EP methods with in-house protocols. For example, if USP specifies HPLC with a C18 column but in-house methods use HILIC, demonstrate equivalence via statistical equivalence testing (e.g., two one-sided t-tests, 90% CI within ±10%). Update specifications only after peer-reviewed publication of validation data .

Q. Emerging Research Directions

Q. What advanced mass spectrometry techniques can detect trace levels (<0.01%) of this compound in biological matrices?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) with data-independent acquisition (DIA) modes, such as SWATH, to capture fragment ions across wide mass ranges. For plasma samples, employ solid-phase extraction (SPE) to enhance sensitivity (LOQ ≤ 0.005 µg/mL). Cross-validate with triple quadrupole MS in MRM mode for confirmatory analysis .

Q. How can machine learning models improve the prediction of this compound formation during scale-up synthesis?

  • Methodological Answer : Train neural networks on historical batch data (e.g., temperature, catalyst loading, reaction time) to predict impurity levels. Use SHAP (SHapley Additive exPlanations) values to identify critical parameters (e.g., oxygen concentration in reactors). Validate models with pilot-scale batches (n ≥ 10) and optimize using Bayesian algorithms .

属性

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-QDLOVBKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。